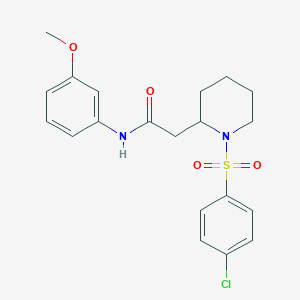

2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(3-methoxyphenyl)acetamide

Description

Properties

IUPAC Name |

2-[1-(4-chlorophenyl)sulfonylpiperidin-2-yl]-N-(3-methoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23ClN2O4S/c1-27-18-7-4-5-16(13-18)22-20(24)14-17-6-2-3-12-23(17)28(25,26)19-10-8-15(21)9-11-19/h4-5,7-11,13,17H,2-3,6,12,14H2,1H3,(H,22,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAWYFSKFCAIIKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)CC2CCCCN2S(=O)(=O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23ClN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(3-methoxyphenyl)acetamide typically involves multiple steps, starting with the preparation of the piperidine ring and the introduction of the sulfonyl and methoxyphenyl groups. Common synthetic routes include:

Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of the Sulfonyl Group: This step often involves sulfonylation reactions using reagents such as sulfonyl chlorides.

Attachment of the Methoxyphenyl Group: This can be done through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(3-methoxyphenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophilic substitution using sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Research indicates that 2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(3-methoxyphenyl)acetamide exhibits several biological activities, including:

-

Antibacterial Activity :

- Compounds with similar structures have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. In vitro studies have reported minimum inhibitory concentrations (MICs) below 50 µg/mL for some derivatives, indicating strong antibacterial properties.

-

Enzyme Inhibition :

- The compound has potential as an acetylcholinesterase (AChE) inhibitor. AChE inhibitors are crucial for treating neurodegenerative diseases like Alzheimer's. Studies have shown that related compounds achieve IC50 values lower than 5 µM, suggesting significant inhibitory activity.

-

Anticancer Activity :

- In vitro studies have demonstrated that derivatives of this compound can inhibit cell proliferation across various cancer cell lines. The presence of the piperidine and methoxyphenyl groups suggests interactions with multiple biological targets, making it a candidate for further anticancer research.

Case Study 1: Acetylcholinesterase Inhibition

A series of synthesized compounds were evaluated for their ability to inhibit AChE. The most active compounds achieved IC50 values below 5 µM, indicating strong potential for therapeutic applications in neurodegenerative diseases.

Case Study 2: Antibacterial Screening

In a study focused on synthesizing piperidine derivatives, several compounds showed significant antibacterial activity against Pseudomonas aeruginosa and Salmonella typhi, with some achieving MICs below 50 µg/mL.

Mechanism of Action

The mechanism of action of 2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(3-methoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group and the piperidine ring play crucial roles in binding to these targets, modulating their activity and leading to the desired pharmacological effects.

Comparison with Similar Compounds

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Receptor Selectivity : The target compound’s sulfonylpiperidine and 3-methoxyphenyl groups may confer 5-HT2A or σ-receptor affinity, akin to AC-90179, but with distinct selectivity profiles due to substituent positioning .

- Metabolic Stability : Sulfonyl groups generally improve metabolic stability over sulfanyl analogs, as seen in comparisons with and .

- Crystallographic Insights : Compounds with sulfonyl linkages (e.g., ) exhibit stable hydrogen-bonding networks, suggesting the target compound may form similar interactions, enhancing bioavailability .

Biological Activity

The compound 2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(3-methoxyphenyl)acetamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. Its structure features a piperidine ring, a sulfonyl group, and an acetamide moiety, which contribute to its diverse pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 424.92 g/mol. The presence of the 4-chlorophenyl and 3-methoxyphenyl groups enhances its chemical reactivity and biological interactions.

Biological Activities

Research indicates that compounds with similar structures exhibit various biological activities, including:

- Antibacterial Activity : Studies have shown that derivatives of this compound can demonstrate significant antibacterial properties against pathogens such as Salmonella typhi and Bacillus subtilis .

- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit enzymes such as acetylcholinesterase (AChE) and urease, showing strong inhibitory effects, which are crucial for therapeutic applications in conditions like Alzheimer's disease and urea cycle disorders .

- Anticancer Potential : The sulfonamide moiety is known for its anticancer properties, suggesting that this compound may also exhibit similar effects through mechanisms such as apoptosis induction or cell cycle arrest .

- Hypoglycemic Effects : Compounds containing piperidine rings have been associated with the regulation of plasma glucose levels, indicating potential applications in diabetes management .

Case Studies

- Antibacterial Studies : A series of synthesized piperidine derivatives were tested for antibacterial activity. Compounds demonstrated moderate to strong activity against selected bacterial strains, with IC50 values indicating effective concentrations for inhibition .

- Enzyme Inhibition Assays : The synthesized compounds were evaluated for AChE and urease inhibition, revealing significant inhibitory activity. For instance, certain derivatives exhibited IC50 values as low as 0.63 µM against urease, highlighting their potential as therapeutic agents .

- Molecular Docking Studies : Docking studies have elucidated the interactions between the compound and target proteins, providing insights into its mechanism of action. These studies indicated favorable binding affinities with key amino acid residues in active sites of enzymes .

Data Table: Summary of Biological Activities

Q & A

Basic: What are the optimized synthetic routes for this compound, and what factors influence reaction yields?

Answer:

The synthesis typically involves multi-step reactions, starting with sulfonylation of a piperidine derivative. For example, ethyl piperidin-4-carboxylate can be converted to a sulfonylated intermediate via reaction with 4-chlorophenylsulfonyl chloride, followed by coupling with N-(3-methoxyphenyl)acetamide . Key factors affecting yields include:

- Catalyst selection : Use of aprotic polar solvents (e.g., DMF) to enhance nucleophilic substitution efficiency.

- Purification : Column chromatography or recrystallization to isolate intermediates, as impurities from side reactions (e.g., incomplete sulfonylation) reduce overall yield .

- Temperature control : Maintaining reflux conditions during sulfonylation (~80–100°C) to ensure complete reaction .

Low yields (2–5% in related syntheses) are often due to steric hindrance from the sulfonyl group and competing side reactions .

Basic: How can researchers characterize the structural and electronic properties of this compound?

Answer:

Characterization relies on:

- Spectroscopic techniques :

- Mass spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns .

- X-ray crystallography : Resolve crystal packing and intermolecular interactions (e.g., hydrogen bonding between acetamide and sulfonyl groups) .

Advanced: What strategies resolve contradictions in reported biological activity data across studies?

Answer:

Contradictions may arise from variations in assay design or compound purity. Mitigation strategies include:

- Standardized bioassays : Use consistent microbial strains (e.g., E. coli ATCC 25922) and growth conditions (e.g., Mueller-Hinton broth at 37°C) for antibacterial testing .

- Purity validation : Ensure ≥95% purity via HPLC and elemental analysis to exclude confounding effects of impurities .

- Dose-response curves : Quantify IC₅₀ values across multiple replicates to assess reproducibility .

Advanced: How can structure-activity relationship (SAR) studies be designed for this compound?

Answer:

SAR studies require systematic modifications:

- Substituent variation : Synthesize analogs with altered sulfonyl (e.g., 4-fluorophenyl) or methoxyphenyl groups (e.g., 3-ethoxy) to assess electronic effects .

- Biological testing : Compare antibacterial activity (minimum inhibitory concentration, MIC) and cytotoxicity (e.g., against HEK-293 cells) .

- Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to target enzymes (e.g., bacterial dihydrofolate reductase) .

Advanced: What challenges arise in X-ray crystallography for structural elucidation?

Answer:

Challenges include:

- Crystal growth : Slow evaporation from ethanol/water mixtures is often required to obtain diffraction-quality crystals .

- Disorder in sulfonyl groups : Flexible SO₂ moieties may require constrained refinement or anisotropic displacement parameters .

- Intermolecular interactions : Hydrogen bonds (e.g., C–H⋯O between acetamide and sulfonyl groups) influence packing and must be accurately modeled .

Advanced: What is the role of the sulfonyl group in modulating pharmacological activity?

Answer:

The sulfonyl group enhances:

- Electron-withdrawing effects : Stabilizes the piperidinyl-acetamide backbone, improving metabolic stability .

- Hydrogen bonding : Sulfonyl oxygen atoms interact with target proteins (e.g., bacterial enzymes), as shown in docking studies .

- Bioavailability : Compared to non-sulfonylated analogs, sulfonyl derivatives exhibit improved logP values (e.g., 2.1 vs. 3.5) and membrane permeability .

Advanced: How can stability under physiological conditions be assessed?

Answer:

- pH stability : Incubate the compound in buffers (pH 2–9) and monitor degradation via HPLC at 24-hour intervals .

- Thermal stability : Use differential scanning calorimetry (DSC) to determine melting points and decomposition temperatures (e.g., >200°C for crystalline forms) .

- Plasma stability : Assess half-life in human plasma at 37°C using LC-MS to detect metabolite formation .

Advanced: What computational methods support rational drug design for this compound?

Answer:

- Molecular docking : Predict binding modes to targets (e.g., PARP-1) using Glide or GOLD software .

- MD simulations : Simulate ligand-protein interactions over 100-ns trajectories to evaluate stability of binding poses .

- QSAR modeling : Develop regression models correlating substituent electronic parameters (e.g., Hammett σ) with bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.